molecular formula C12H12FN3O3 B13729534 (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate

(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate

Cat. No.: B13729534
M. Wt: 265.24 g/mol
InChI Key: DEYLWZNOMZFAJQ-YFHOEESVSA-N
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Description

(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azido group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, 3-fluoro-4-methoxybenzaldehyde, and sodium azide.

    Formation of Intermediate: The first step involves the condensation of ethyl acrylate with 3-fluoro-4-methoxybenzaldehyde under basic conditions to form an intermediate compound.

    Azidation: The intermediate compound is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.

    Biology: The compound can be used as a probe for studying biological processes involving azido groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the ester and fluoro-substituted aromatic ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-azido-3-(4-methoxyphenyl)acrylate: Lacks the fluoro substitution on the aromatic ring.

    Ethyl 2-azido-3-(3-fluoro-phenyl)acrylate: Lacks the methoxy substitution on the aromatic ring.

Uniqueness

(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and analytical applications.

Properties

Molecular Formula

C12H12FN3O3

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl (Z)-2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H12FN3O3/c1-3-19-12(17)10(15-16-14)7-8-4-5-11(18-2)9(13)6-8/h4-7H,3H2,1-2H3/b10-7-

InChI Key

DEYLWZNOMZFAJQ-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)N=[N+]=[N-]

Origin of Product

United States

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